molecular formula C22H39N5O4 B8125228 (2R,4S)-Boc-Pro(4-N3) DCHA

(2R,4S)-Boc-Pro(4-N3) DCHA

Cat. No.: B8125228
M. Wt: 437.6 g/mol
InChI Key: XYLCLQGQCINCLJ-HLISZSCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-Boc-Pro(4-N3) DCHA, also known as (2R,4S)-tert-Butoxycarbonyl-4-azido-L-proline dicyclohexylamine salt, is a compound used primarily in click chemistry. It contains an azide group, which is highly reactive and can participate in copper-catalyzed azide-alkyne cycloaddition reactions. This compound is valuable in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Boc-Pro(4-N3) DCHA typically involves the protection of the proline amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of an azide group at the 4-position. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The final step involves the formation of the dicyclohexylamine salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Boc-Pro(4-N3) DCHA primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for various applications in chemical synthesis and bioconjugation .

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate or copper(I) bromide, along with a reducing agent such as sodium ascorbate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and can proceed under mild conditions. .

Major Products

The major products formed from these reactions are triazole derivatives, which are highly stable and can be used in various applications, including drug development, materials science, and bioconjugation .

Scientific Research Applications

(2R,4S)-Boc-Pro(4-N3) DCHA is widely used in scientific research due to its versatility and reactivity. Some of its key applications include:

Mechanism of Action

The mechanism of action of (2R,4S)-Boc-Pro(4-N3) DCHA involves the azide group reacting with alkyne groups to form stable triazole rings. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation. The molecular targets and pathways involved depend on the specific application and the molecules being conjugated .

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-Boc-D-Pro(4-N3)-OH
  • (2R,4S)-Boc-D-Pro(4-N3)-OMe

Uniqueness

(2R,4S)-Boc-Pro(4-N3) DCHA is unique due to its dicyclohexylamine salt form, which enhances its stability and solubility compared to other similar compounds. This makes it particularly useful in applications where these properties are critical .

Properties

IUPAC Name

(2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid;N-cyclohexylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h11-13H,1-10H2;6-7H,4-5H2,1-3H3,(H,15,16)/t;6-,7+/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLCLQGQCINCLJ-HLISZSCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N5O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.